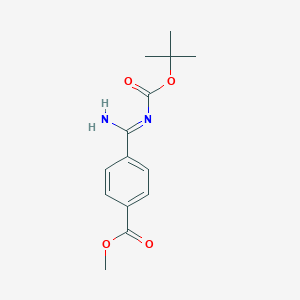
methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a chemical compound with the molecular formula C14H18N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzoate ester and a carbamimidoyl group protected by a tert-butoxycarbonyl (Boc) group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminobenzoic acid and tert-butyl carbamate.
Formation of Carbamimidoyl Intermediate: The 4-aminobenzoic acid is reacted with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the carbamimidoyl intermediate.
Esterification: The intermediate is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free carbamimidoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidoyl group.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid.
Deprotection: Methyl 4-carbamimidoylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate involves its conversion to active forms through deprotection and hydrolysis. The free carbamimidoyl group can interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through specific molecular pathways, depending on the context of its use.
相似化合物的比较
Similar Compounds
Methyl 4-carbamimidoylbenzoate: Lacks the tert-butoxycarbonyl protection, making it more reactive.
4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Uniqueness
Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is unique due to its combination of a benzoate ester and a protected carbamimidoyl group. This structure provides stability and allows for controlled release of the active carbamimidoyl group under specific conditions, making it valuable in various research applications.
生物活性
Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with tert-butyl carbamate. The synthesis typically follows these steps:
- Formation of Carbamimidoyl Intermediate : 4-Aminobenzoic acid reacts with tert-butyl carbamate using a coupling agent like dicyclohexylcarbodiimide (DCC).
- Esterification : The intermediate undergoes esterification with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product.
The biological activity of this compound is primarily attributed to its conversion into active forms through hydrolysis and deprotection. The free carbamimidoyl group that results can interact with various biological targets, including enzymes and receptors, potentially modulating their activity.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
Case Studies and Experimental Data
- Enzyme Interaction Studies : In vitro studies have shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders.
- Synergistic Effects : In combination studies with other agents (e.g., miltefosine), there is evidence of synergistic effects against pathogens such as Leishmania donovani, indicating its potential role in combination therapies for infectious diseases .
- Toxicological Assessments : Toxicological evaluations have demonstrated that while the compound exhibits promising biological activities, further studies are needed to assess its safety profile and therapeutic window.
Data Table: Summary of Biological Activities
属性
CAS 编号 |
135321-84-5 |
|---|---|
分子式 |
C14H18N2O4 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-11(15)9-5-7-10(8-6-9)12(17)19-4/h5-8H,1-4H3,(H2,15,16,18) |
InChI 键 |
RFBFIJGVXOAJBX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N |
手性 SMILES |
CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)OC)\N |
规范 SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















